3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16-8-6-15(7-9-16)18-12(2)11-14(13(18)3)5-10-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUEOBCYLTGJM-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, 2,5-hexanedione and aniline can be used as starting materials.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propenoic Acid Moiety: The final step involves the Knoevenagel condensation reaction between the ethoxyphenyl-substituted pyrrole and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,5-dimethylpyrrole: A simpler pyrrole derivative used in organic synthesis.
4-ethoxybenzoic acid: An aromatic compound with an ethoxy group similar to the ethoxyphenyl group in the target compound.
Uniqueness
3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the ethoxyphenyl group, dimethylpyrrole ring, and propenoic acid moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, a compound of interest in medicinal chemistry, exhibits a range of biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 330.35 g/mol. The compound features a pyrrole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrole can inhibit cell proliferation and induce apoptosis in tumor cells. The specific mechanism may involve the inhibition of key signaling pathways such as the MAPK/ERK pathway or the induction of oxidative stress leading to cell death .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Antioxidant Activity
The compound has been assessed for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies suggest that related pyrrole compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Table 2: Antioxidant Activity Comparison
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in cancer progression and metabolism.
- Gene Expression Modulation : The interaction with transcription factors could alter the expression of genes involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
Several studies have explored the therapeutic potential of similar compounds in preclinical models:
- A study on a closely related pyrrole derivative demonstrated significant tumor regression in xenograft models when administered at specific doses .
- Another investigation highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutics by sensitizing resistant cancer cells through combined treatment regimens .
Q & A
Q. What are the recommended synthetic routes for 3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, and how can reaction yields be optimized?
Methodological Answer: A plausible synthesis involves Knorr pyrrole formation followed by Friedel-Crafts acylation or cross-coupling reactions to introduce the propenoic acid moiety. For example:
- Step 1 : Synthesize the pyrrole core by condensing 4-ethoxyphenylhydrazine with a diketone (e.g., 2,5-hexanedione) in acetic acid under reflux .
- Step 2 : Functionalize the pyrrole at the 3-position via electrophilic substitution. For propenoic acid attachment, use a Michael addition with acrylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMSO at 45–50°C) .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Typical yields for analogous pyrrole syntheses range from 60–75% .
| Example Reaction Conditions |
|---|
| Catalyst : K₂CO₃ (2 equiv) |
| Solvent : DMSO |
| Temperature : 45–50°C |
| Reaction Time : 4–6 hours |
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrrole methyl groups at δ 2.1–2.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (expected [M+H]⁺: ~340–350 Da).
- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) .
Q. Data Interpretation Example :
| NMR Peaks (Hypothetical) |
|---|
| ¹H NMR (CDCl₃): δ 1.4 (t, 3H, OCH₂CH₃), 2.2 (s, 6H, CH₃-pyrrole), 6.8–7.2 (m, aromatic H) |
Q. How should researchers handle solubility and stability challenges during experiments?
Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers (pH >6), use sodium salts of the carboxylic acid .
- Stability : Store at –20°C in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent decomposition .
| Stability Guidelines |
|---|
| Light Sensitivity : Moderate (use amber glassware) |
| Thermal Decomposition : >150°C (DSC analysis recommended) |
Advanced Research Questions
Q. What in vitro biological activity has been observed for structurally related pyrrole derivatives, and how can this inform target validation?
Methodological Answer : Analogous compounds (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrroles) show antiproliferative activity in cancer cell lines (IC₅₀: 10–50 μM) via kinase inhibition or apoptosis induction .
- Experimental Design :
- Screen against NCI-60 cell panels.
- Use flow cytometry to assess apoptosis (Annexin V/PI staining).
- Validate targets via Western blot (e.g., PARP cleavage, caspase-3 activation).
Contradictions : Some derivatives exhibit cytotoxicity only at high concentrations (>100 μM), requiring dose-response optimization .
Q. How can computational modeling predict the compound’s reactivity in surface adsorption studies?
Methodological Answer :
- DFT Calculations : Model adsorption energies on TiO₂ or SiO₂ surfaces (common indoor surfaces) using Gaussian or VASP.
- Key Parameters : Electron density maps, HOMO-LUMO gaps (~4–5 eV for pyrroles), and dipole moments .
| Hypothetical Adsorption Data |
|---|
| Surface : TiO₂ (rutile) |
| Binding Energy : –1.2 eV |
| Orientation : Carboxylic acid group anchors to surface |
Q. What strategies resolve contradictions in spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
